Decanal 2,4-dinitrophenylhydrazone
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Overview
Description
Decanal 2,4-dinitrophenylhydrazone, also known as Caprinaldehyde-2,4-dinitrophenylhydrazone or Decyl aldehyde-2,4-dinitrophenylhydrazone, is a chemical compound with the molecular formula CH3(CH2)8CH=NNHC6H3(NO2)2 and a molecular weight of 336.39 g/mol . This compound is a derivative of decanal, an aldehyde, and 2,4-dinitrophenylhydrazine, a reagent commonly used for the detection of carbonyl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decanal 2,4-dinitrophenylhydrazone typically involves the reaction of decanal with 2,4-dinitrophenylhydrazine. The reaction is carried out in a solvent such as methanol, with the addition of a small amount of concentrated sulfuric acid to catalyze the reaction . The reaction mixture is then heated to facilitate the formation of the hydrazone derivative. The product is usually purified by recrystallization from methanol or ethanol .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as solid-phase extraction to remove unreacted reagents .
Chemical Reactions Analysis
Types of Reactions
. In these reactions, the compound reacts with aldehydes and ketones to form hydrazone derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include 2,4-dinitrophenylhydrazine and various aldehydes or ketones. The reactions are typically carried out in solvents such as methanol, with the addition of sulfuric acid to catalyze the reaction .
Major Products Formed
The major products formed from these reactions are hydrazone derivatives, which are characterized by the presence of a carbon-nitrogen double bond (C=N) in the structure .
Scientific Research Applications
Decanal 2,4-dinitrophenylhydrazone has several applications in scientific research:
Mechanism of Action
The mechanism of action of Decanal 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond of an aldehyde or ketone (the addition stage) to form an intermediate compound. This intermediate then loses a molecule of water (the elimination stage) to form the hydrazone derivative . This reaction is useful for detecting the presence of carbonyl compounds, as it results in the formation of a brightly colored precipitate.
Comparison with Similar Compounds
Similar Compounds
- Formaldehyde-2,4-dinitrophenylhydrazone
- Acetaldehyde-2,4-dinitrophenylhydrazone
- Benzaldehyde-2,4-dinitrophenylhydrazone
Comparison
Decanal 2,4-dinitrophenylhydrazone is unique in its structure due to the presence of a long alkyl chain (decanal) attached to the hydrazone group. This distinguishes it from other similar compounds like formaldehyde-2,4-dinitrophenylhydrazone and acetaldehyde-2,4-dinitrophenylhydrazone, which have shorter alkyl chains
Properties
Molecular Formula |
C16H24N4O4 |
---|---|
Molecular Weight |
336.39 g/mol |
IUPAC Name |
N-[(Z)-decylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H24N4O4/c1-2-3-4-5-6-7-8-9-12-17-18-15-11-10-14(19(21)22)13-16(15)20(23)24/h10-13,18H,2-9H2,1H3/b17-12- |
InChI Key |
WVTWCMFTBSTXFK-ATVHPVEESA-N |
Isomeric SMILES |
CCCCCCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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